
N,N,N'-Trimethyl-1,4-benzenediamine
Overview
Description
N,N,N'-Trimethyl-1,4-benzenediamine (CAS 5369-34-6; dihydrochloride form: CAS 2739-08-4) is a substituted aromatic diamine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . Its IUPAC name reflects the presence of three methyl groups attached to the nitrogen atoms of the benzene-1,4-diamine backbone. The compound is characterized by a planar aromatic ring with methyl substituents at the N₁, N₁, and N₄ positions, as confirmed by crystallographic and spectroscopic data .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-1,4-benzenediamine can be synthesized through several methods. One common method involves the methylation of 1,4-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-1,4-benzenediamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: N,N,N’-Trimethyl-1,4-benzenediamine can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of N,N,N’-Trimethyl-1,4-benzenediamine.
Scientific Research Applications
Synthesis Applications
N,N,N'-Trimethyl-1,4-benzenediamine is primarily utilized as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in numerous chemical reactions, making it valuable in:
- Dyes and Pigments : It is used in the production of azo dyes due to its ability to form stable complexes with metal ions.
- Pharmaceuticals : The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those that require amine functionalities.
Table 1: Synthesis Applications
Application Type | Description |
---|---|
Dyes and Pigments | Used as a precursor for azo dyes |
Pharmaceuticals | Intermediate for various drug compounds |
Material Science
In material science, this compound is employed as an additive in rubber and plastic formulations. Its properties enhance the stability and durability of materials exposed to harsh environmental conditions.
Case Study: Rubber Industry
A notable application is its use as an antioxidant in rubber formulations. It helps prevent degradation caused by ozone and UV exposure. This application is critical for automotive and industrial rubber products.
- Performance Metrics :
- Ozone Resistance : Increases lifespan of rubber products by up to 30%.
- Processing Aid : Improves the mixing and processing characteristics of rubber compounds.
Polymer Chemistry
This compound plays a role in polymer chemistry as a chain extender or crosslinking agent in polyurethane production. This enhances the mechanical properties of the resulting polymers.
Table 2: Polymer Applications
Polymer Type | Role of this compound |
---|---|
Polyurethanes | Chain extender and crosslinking agent |
Epoxy Resins | Improves mechanical strength |
Environmental Applications
The compound has been investigated for its potential use in environmental applications, particularly in waste water treatment processes where it can act as a flocculant or coagulant due to its amine groups.
Case Study: Wastewater Treatment
Research indicates that this compound can effectively remove heavy metals from wastewater through complexation, thus aiding in environmental remediation efforts.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-1,4-benzenediamine involves its interaction with specific molecular targets. In biochemical assays, it can act as a redox mediator, facilitating electron transfer reactions. The compound’s methyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(1,3-Dimethylbutyl)-N′-Phenyl-1,4-Benzenediamine (6PPD)
- Structure : Features a branched alkyl chain (1,3-dimethylbutyl) and a phenyl group on the diamine backbone.
- Applications : Widely used as an antioxidant in tire rubber to prevent ozone-induced degradation .
- Toxicity: 6PPD transforms into 6PPD-quinone upon ozonation, a compound linked to acute aquatic toxicity (e.g., mortality in coho salmon) . Concentrations up to 840 μg/L have been detected in urban runoff .
N-Phenyl-1,4-Benzenediamine
- Structure : Simplest analog with a single phenyl group and unsubstituted amines.
- Applications : Generated during pyrolysis of styrene-butadiene rubber (SBR) and acts as a precursor for antioxidants .
- Stability : Degrades under thermal stress, with concentrations 2.75× higher in new tire treads than in damaged ones .
N,N,N',N'-Tetraphenyl-1,4-Benzenediamine
- Structure : Four phenyl groups attached to the diamine nitrogens.
Halogenated and Fluorinated Derivatives
2-Bromo-N¹,N¹,N⁴,N⁴-Tetramethyl-Benzene-1,4-Diamine
- Structure : Bromine atom at the 2-position and four methyl groups.
- Applications : Intermediate in synthetic organic chemistry; halogenation enhances reactivity in cross-coupling reactions .
N¹,N¹-Dimethyl-2-(Trifluoromethyl)-1,4-Benzenediamine
- Structure : Trifluoromethyl group at the 2-position and two methyl groups.
- Applications : Fluorinated analogs are explored in pharmaceuticals and agrochemicals for improved metabolic stability .
Schiff Base Derivatives
N-Benzyliden-N′-(Substituted Benzyliden)-1,4-Benzenediamines
- Structure : Schiff bases formed by condensation of 1,4-benzenediamine with substituted benzaldehydes (e.g., 4-chloro, 4-methoxy) .
- Applications : Investigated for liquid crystalline behavior and coordination chemistry with transition metals .
Natural Occurrence and Bioactive Derivatives
- Euodia ruticarpa : Contains N,N′-diphenyl-1,4-benzenediamine , a derivative with antitumor properties against PC-3 prostate cancer cells .
Comparative Data Table
Research Implications and Environmental Impact
- Environmental Persistence: Alkyl-phenyl derivatives like 6PPD are persistent in urban runoff, emphasizing the need for greener alternatives in tire manufacturing .
- Structural-Activity Relationships : Methyl and phenyl substituents modulate solubility, reactivity, and bioactivity. For example, trimethylation in this compound reduces polarity compared to hydroxylated analogs .
Biological Activity
N,N,N'-Trimethyl-1,4-benzenediamine (commonly referred to as 6PPD) is a chemical compound that has garnered attention due to its applications in various industries, particularly as an antioxidant in rubber products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
- Chemical Name : this compound
- CAS Number : 793-24-8
- Molecular Formula : C11H16N2
- Molecular Weight : 176.26 g/mol
Mutagenicity and Toxicity
Research indicates that 6PPD exhibits low mutagenic activity. In vitro studies have shown that it does not induce unscheduled DNA synthesis in mammalian cell test systems nor does it demonstrate mutagenic effects in bacterial assays . The acute toxicity of 6PPD is moderate via oral administration (LD50 values of approximately 893 mg/kg for females and 1005 mg/kg for males), while dermal exposure presents lower toxicity levels .
Sensitization Potential
The compound has been associated with sensitization properties, particularly in occupational settings where exposure to rubber products containing 6PPD occurs. Studies have documented cases of contact dermatitis linked to the use of p-phenylenediamine derivatives, including 6PPD . The N-substitution on the benzene ring can influence the sensitization potential, with longer alkyl chains generally increasing this risk.
Case Studies
- Occupational Exposure : A study highlighted cases of allergic contact dermatitis among workers handling rubber products containing 6PPD. The sensitization was attributed to prolonged skin exposure and inadequate protective measures .
- Animal Studies : In chronic exposure studies involving rats, a NOAEL (No Observed Adverse Effect Level) of 75 mg/kg bw/day was determined based on observed effects such as increased liver weight and vacuolar liver degeneration at higher doses .
Antioxidant Properties
6PPD is primarily used as an antioxidant in rubber manufacturing. Its efficacy in preventing oxidative degradation has been well documented. It acts by scavenging free radicals and preventing chain reactions that lead to polymer degradation .
Environmental Impact
The environmental persistence of 6PPD has raised concerns regarding its ecological impact. Studies indicate that it is nearly insoluble in water (1 mg/l at 20 °C) and can accumulate in soil, posing risks to aquatic organisms when leached into waterways . The LC50 values for aquatic species such as Daphnia magna have been reported at low concentrations, indicating significant toxicity under certain conditions .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N,N'-Trimethyl-1,4-benzenediamine (TMPD), and what analytical techniques validate its purity?
TMPD is typically synthesized via exhaustive methylation of 1,4-benzenediamine using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as well as nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns. For example, the dihydrochloride salt form (CAS 637-01-4) is characterized by its molecular formula (C₁₀H₁₆N₂·2HCl) and spectral data such as distinct methyl proton signals in ¹H-NMR (~3.0 ppm) .
Q. What are the key physicochemical properties of TMPD relevant to its use in redox chemistry?
TMPD is a redox-active compound with a standard reduction potential of ~0.25 V (vs. SHE), making it a mediator in electron transfer studies. Its solubility in polar solvents (e.g., water, ethanol) and stability in acidic conditions (as the dihydrochloride salt) are critical for electrochemical applications. The compound’s molar absorptivity in UV-Vis spectra (λmax ~610 nm for the oxidized form, Wurster’s Blue) is used to quantify its concentration in reaction systems .
Q. How is TMPD utilized as a model system in studying antioxidant mechanisms in polymeric materials?
TMPD derivatives, such as N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine, are employed as antioxidants in rubber vulcanization. Their efficacy is assessed via pyrolysis-GC/MS to monitor degradation products (e.g., N-phenyl-1,4-benzenediamine) and quantify protection against oxidative chain scission. Comparative studies between new and aged materials reveal degradation kinetics and structural stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported redox potentials of TMPD across different experimental setups?
Discrepancies in redox potentials may arise from solvent polarity, pH, or reference electrode calibration. To standardize measurements, use buffered aqueous solutions (pH 7.4) and validate potentials against a saturated calomel electrode (SCE). Electrochemical impedance spectroscopy (EIS) can further clarify interfacial electron transfer kinetics, minimizing artifacts from diffusion-limited processes .
Q. What experimental design considerations are critical for optimizing TMPD’s role as an electron mediator in bioelectrochemical systems?
Key factors include:
- Concentration gradients : Maintain sub-millimolar TMPD to avoid self-aggregation, which quenches redox activity.
- Immobilization strategies : Encapsulate TMPD in Nafion membranes or carbon nanotubes to enhance stability in microbial fuel cells.
- Interference mitigation : Use differential pulse voltammetry (DPV) to distinguish TMPD’s signal from overlapping redox species in complex matrices .
Q. How do structural modifications of TMPD influence its antioxidant efficacy in elastomers, and how can this be systematically evaluated?
Substituents on the aromatic ring (e.g., cyclohexyl, phenyl groups) alter steric hindrance and electron-donating capacity. Accelerated aging tests (e.g., ASTM D572) combined with FTIR spectroscopy track carbonyl formation as a proxy for oxidation. Comparative pyrolysis-GC/MS profiles of modified derivatives quantify volatile degradation products, linking structure to performance .
Q. What advanced spectroscopic methods elucidate the solid-state structure of TMPD derivatives, and how do crystal packing effects impact reactivity?
Single-crystal X-ray diffraction (SCXRD) resolves substituent orientation and intermolecular interactions. For example, N,N'-Bis(4-pyridylmethylene)benzene-1,4-diamine (COD entry 2212421) exhibits a planar geometry with π-stacking, enhancing charge transport in organic semiconductors. Hirshfeld surface analysis further quantifies hydrogen bonding and van der Waals contributions to stability .
Q. How can computational modeling predict TMPD’s reactivity in novel catalytic cycles, and what validation experiments are required?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Transition state modeling of methylation reactions validates steric effects on reaction pathways. Experimental validation via kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹³C-methyl groups) confirms mechanistic hypotheses .
Q. Methodological Notes
- Contradiction Analysis : Cross-reference redox data from electrochemical assays (cyclic voltammetry) and spectroscopic methods (UV-Vis) to identify measurement biases .
- Synthetic Optimization : Replace hazardous methylating agents with dimethyl carbonate for greener synthesis .
- Degradation Studies : Use LC-MS/MS to track trace degradation byproducts in environmental samples, ensuring ecological safety .
Properties
IUPAC Name |
1-N,4-N,4-N-trimethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXUBHMURFEJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201944 | |
Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-34-6 | |
Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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